molecular formula C7H8F3NO3 B2987303 Ethyl 2-(trifluoroacetamido)prop-2-enoate CAS No. 1864014-97-0

Ethyl 2-(trifluoroacetamido)prop-2-enoate

Cat. No.: B2987303
CAS No.: 1864014-97-0
M. Wt: 211.14
InChI Key: KQIZSSHQEYCQSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(trifluoroacetamido)prop-2-enoate is an α,β-unsaturated ester characterized by a trifluoroacetamido (-NHCOCF₃) substituent at the β-position of the prop-2-enoate backbone. The molecule combines a reactive enoate ester group with the strong electron-withdrawing trifluoroacetyl moiety, which significantly influences its electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c1-3-14-5(12)4(2)11-6(13)7(8,9)10/h2-3H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIZSSHQEYCQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Ethyl 2-(1,3-Dioxoisoindolin-2-yl)-3-(4-(2,2,2-Trifluoroacetamido)phenyl)propanoate (23): This compound () shares the trifluoroacetamido group but positions it on a phenyl ring rather than directly on the enoate. The phenyl substitution introduces conjugation effects, reducing electrophilicity compared to Ethyl 2-(trifluoroacetamido)prop-2-enoate. The dioxoisoindolinyl group further enhances steric bulk, likely decreasing reactivity in nucleophilic additions .
  • 2-[Methyl(Perfluorobutylsulfonyl)amino]ethyl Prop-2-enoate (): The perfluorobutylsulfonyl group introduces extreme hydrophobicity and chemical inertness, contrasting with the trifluoroacetamido group’s moderate polarity. This difference suggests this compound may exhibit better solubility in polar aprotic solvents, favoring synthetic applications .

Electronic and Hydrogen-Bonding Properties

  • 2-Cyano-3-[6-(Piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (): The cyano group here is a stronger electron-withdrawing group than trifluoroacetamido, increasing the enoate’s electrophilicity. Hydrogen-bonding analysis () indicates trifluoroacetamido’s NH can act as a donor, though the CF₃ group may reduce basicity compared to non-fluorinated analogs .

Data Table: Key Properties of this compound and Analogs

Compound Name Substituent Key Functional Groups Reactivity Profile Potential Applications Reference
This compound Trifluoroacetamido (β-position) Enoate, -NHCOCF₃ High electrophilicity Synthetic intermediates Inferred
Compound 23 () Trifluoroacetamido (phenyl) Phenyl, dioxoisoindolinyl Moderate electrophilicity Pharmaceutical synthesis
2-Cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate Cyano, piperidinyl-naphthalene Enoate, -CN Very high electrophilicity Fluorescent probes
2-[Methyl(perfluorobutylsulfonyl)amino]ethyl prop-2-enoate Perfluorobutylsulfonyl Sulfonamide, enoate Low reactivity (inert) Surfactants, coatings

Research Findings and Implications

  • Synthetic Utility: this compound’s electrophilicity makes it suitable for conjugate additions, akin to methods in for synthesizing trifluoroacetamido-containing pharmaceuticals. Its lack of aromatic bulk (vs. Compound 23) may improve reaction rates .
  • Environmental and Biological Persistence : Perfluorinated analogs () exhibit environmental persistence, but the trifluoroacetamido group’s lower fluorination may reduce bioaccumulation risks compared to perfluorobutylsulfonyl derivatives .

Biological Activity

Ethyl 2-(trifluoroacetamido)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its unique trifluoroacetamido group, which contributes to its reactivity and biological properties. The compound can be represented by the following chemical structure:

C5H6F3NO2\text{C}_5\text{H}_6\text{F}_3\text{N}\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of bacterial strains. A high-throughput screening assay revealed that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL for various strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5.00
Escherichia coli10.00
Bacillus anthracis1.95

Anti-Cancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

A notable study reported an IC50 value of approximately 50 µM against breast cancer cell lines, indicating a potent anti-cancer effect.

Case Studies

  • Case Study on Inhibition of Type III Secretion System (T3SS) :
    • A study focused on the inhibition of T3SS in enteropathogenic E. coli found that this compound significantly reduced the secretion of virulence factors, showcasing its potential as a therapeutic agent against bacterial infections.
  • Case Study on Cancer Cell Lines :
    • In experiments involving MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis rates, suggesting its utility in cancer therapy.

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